An In-Depth Technical Guide to the Physical Properties of (S)-1-(3-nitrophenyl)ethanamine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (S)-1-(3-nitrophenyl)ethanamine Hydrochloride
Abstract: This technical guide provides a comprehensive examination of the core physical properties of (S)-1-(3-nitrophenyl)ethanamine hydrochloride (CAS No. 839709-98-7), a chiral amine of significant interest in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale and established methodologies for the characterization of its molecular structure, physicochemical properties, optical activity, and spectroscopic profile. The protocols described herein are grounded in authoritative pharmacopeial standards to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Chiral Building Block
(S)-1-(3-nitrophenyl)ethanamine hydrochloride is a key chiral intermediate used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its stereospecific configuration at the alpha-carbon makes it an invaluable building block in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical to therapeutic efficacy and safety. The nitrophenyl moiety offers a versatile chemical handle for further functionalization, while the primary amine provides a nucleophilic center for forming a wide array of chemical bonds.
The hydrochloride salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, crucial attributes for handling, formulation, and reaction kinetics in drug development.[2] A thorough understanding and rigorous verification of its physical properties are not merely a matter of quality control; they are foundational to developing robust, repeatable, and scalable synthetic processes. This guide elucidates the critical parameters of this compound and the causality behind the selection of analytical techniques for their verification.
Molecular and Structural Properties
The identity and purity of (S)-1-(3-nitrophenyl)ethanamine hydrochloride are established through its fundamental molecular and structural characteristics.
| Property | Value | Source(s) |
| Chemical Name | (S)-1-(3-nitrophenyl)ethanamine hydrochloride | [2] |
| Synonyms | (S)-3-Nitro-α-methylbenzylamine hydrochloride | [2] |
| CAS Number | 839709-98-7 | [2][3][4] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][5] |
| Molecular Weight | 202.64 g/mol | [2][6] |
| Appearance | White to light yellow crystalline solid | [2] |
Chemical Structure:
Caption: The structure reveals a chiral center at the ethylamine carbon and a nitro group at the meta position of the phenyl ring.
Physicochemical Characterization
Melting Range
The melting range of a crystalline solid is a critical indicator of its purity. A sharp and defined melting range typically suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities, which depress and widen the melting point.
While specific experimental data for CAS 839709-98-7 is not consistently reported across public sources, related nitrophenylethylamine hydrochlorides melt with decomposition at temperatures approaching or exceeding 200°C. For instance, the analogous 4-nitro isomer is reported to melt at 200°C with decomposition.[7]
We employ the capillary melting point method, as it provides a clear, observable endpoint and is the standard method described in the United States Pharmacopeia (USP). The choice of a slow heating rate (e.g., 1°C/minute) near the expected melting point is crucial. A rapid heating rate can lead to an artificially elevated and broad melting range due to inefficient heat transfer from the apparatus to the sample.
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.
-
Capillary Loading: Load the powdered sample into a capillary tube (0.8–1.2 mm internal diameter) to a packed height of 2.5–3.5 mm.[8]
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the expected onset of melting.
-
Measurement: Decrease the heating rate to 1 ± 0.5°C per minute.[3]
-
Data Recording: Record the temperature at which the substance is first observed to collapse or form a liquid phase (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting range.[3]
Solubility Profile
The conversion of the parent amine to its hydrochloride salt is a common strategy to improve aqueous solubility, which is vital for many pharmaceutical applications. The salt is generally soluble in water and polar solvents.[9]
The "shake-flask" method is the gold standard for determining equilibrium solubility because it allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility under specific conditions (pH, temperature).[10] This is more reliable than kinetic solubility tests, which can overestimate solubility by creating supersaturated solutions.[11] We test solubility in buffers relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8) as specified by regulatory guidelines for biopharmaceutics classification.[12]
-
Preparation: Prepare buffer solutions (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8).
-
Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer, ensuring undissolved solid remains visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Processing: After incubation, allow the vials to stand to let solids settle. Withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles.
-
Quantification: Accurately dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Optical Properties: Confirmation of Stereochemical Integrity
As a chiral molecule, the most definitive physical property of (S)-1-(3-nitrophenyl)ethanamine hydrochloride is its ability to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to the (S)-enantiomer.
The specific rotation, [α], is a standardized measure that accounts for experimental variables like concentration and path length, allowing for comparison across different laboratories and batches. The choice of solvent is critical, as solvent-solute interactions (especially hydrogen bonding) can significantly influence the observed rotation.[13] Therefore, the solvent, concentration, temperature, and wavelength (typically the sodium D-line at 589 nm) must be precisely controlled and reported.
-
Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standard solution (e.g., sucrose solution).
-
Solution Preparation: Accurately weigh a specified amount of the compound (c, in g/100 mL) and dissolve it in a specified solvent (e.g., methanol or water) in a volumetric flask.
-
Blank Measurement: Fill the polarimeter cell (of known path length, l, in decimeters) with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the same cell with the prepared sample solution. Ensure no air bubbles are present in the light path.
-
Data Acquisition: Measure the observed rotation (α) at a constant temperature (t). The measurement should be performed promptly after solution preparation.[14]
-
Calculation: Calculate the specific rotation using the formula: [α]ᵗλ = 100α / (l * c)
Caption: Workflow for core physical property characterization.
Spectroscopic Profile
Spectroscopic analysis provides an orthogonal confirmation of the molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum confirms the presence and connectivity of hydrogen atoms in the molecule. While a spectrum for the specific (S)-hydrochloride salt is not publicly available, data from the racemic hydrochloride and free base allow for a reliable prediction.[8][15]
-
Aromatic Protons (Ar-H): Four protons expected in the aromatic region (~7.5-8.5 ppm). Due to the meta-nitro substitution, complex splitting patterns (multiplets) are anticipated.
-
Methine Proton (-CH-): One proton at the chiral center, appearing as a quartet due to coupling with the adjacent methyl group (~4.5-5.0 ppm).
-
Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield (~8.5-9.5 ppm), which is exchangeable with D₂O.
-
Methyl Protons (-CH₃): Three protons appearing as a doublet due to coupling with the methine proton (~1.7-2.0 ppm).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the molecule.
-
N-H Stretch (Ammonium): A very broad and strong absorption band is expected in the range of 2800-3200 cm⁻¹, characteristic of an amine salt.
-
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected: one for the asymmetric stretch (~1520-1550 cm⁻¹) and one for the symmetric stretch (~1340-1360 cm⁻¹).
-
Aromatic C=C Bending: Overtone and combination bands appear in the 1650-2000 cm⁻¹ region, and out-of-plane bending vibrations are found below 900 cm⁻¹.
Caption: Relationship between molecular chirality and optical rotation.
Stability and Storage
Amine hydrochloride salts are generally stable crystalline solids. However, similar compounds are noted to be potentially hygroscopic and light-sensitive.[9]
-
Recommended Storage: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2]
-
Handling: To maintain integrity, protect the compound from moisture and direct sunlight. Use appropriate personal protective equipment, as nitrated aromatic compounds should be handled with care.
References
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U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. Available at: [Link]
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thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
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Bepharm.Ltd. 1-(3-nitrophenyl)ethan-1-amine hydrochloride Product Page. Available at: [Link]
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NIST Chemistry WebBook. Ethanone, 1-(3-nitrophenyl)-. Available at: [Link]
-
ResearchGate. Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). Available at: [Link]
-
ExportersIndia. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Available at: [Link]
-
World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]
-
LookChem. Cas 839709-98-7, 3-NITRO-(S)-ALPHAMETHYLBENZYLAMINE.HCL. Available at: [Link]
-
Tandfonline. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Available at: [Link]
-
PubMed. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. Available at: [Link]
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